molecular formula C11H16N2O3 B061395 tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate CAS No. 169280-83-5

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Cat. No. B061395
M. Wt: 224.26 g/mol
InChI Key: BORDVYKLAFQRSP-UHFFFAOYSA-N
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Patent
US07071175B1

Procedure details

To a stirred solution of 6-tert-butoxycarbonylamino-nicotinic acid ethyl ester (3.50 g, 13.1 mmol) in THF (20 mL) under nitrogen was added LiAlH4 (0.91 g, 24.0 mmol) in THF (20 mL) over a period of 2 h. The reaction mixture was stirred for 6 h, then NH4Cl (sat.) was added (carefully) until neutral solution. The mixture was filtered and concentrated under reduced pressure to give (5-hydroxymethyl-pyridin-2-yl)-carbamic acid tert-butyl ester (2.00 g 68%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[N:7][CH:6]=1)C.[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH4+].[Cl-]>C1COCC1>[C:15]([O:14][C:12](=[O:13])[NH:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][OH:3])=[CH:6][N:7]=1)([CH3:18])([CH3:16])[CH3:17] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)OC(C1=CN=C(C=C1)NC(=O)OC(C)(C)C)=O
Name
Quantity
0.91 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=NC=C(C=C1)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.